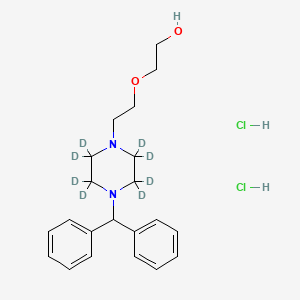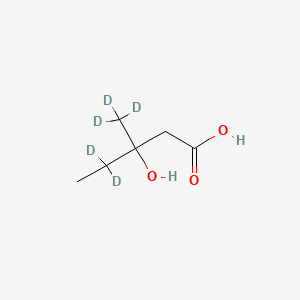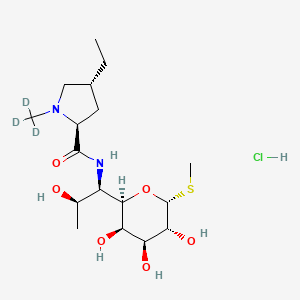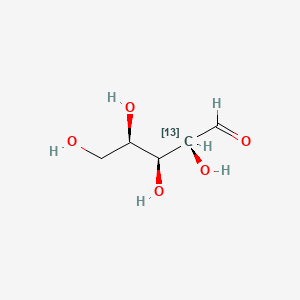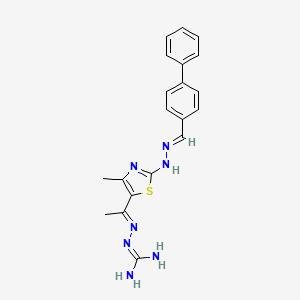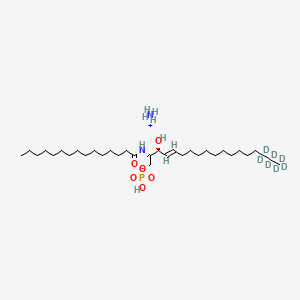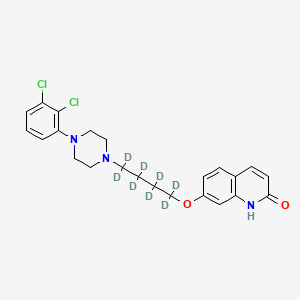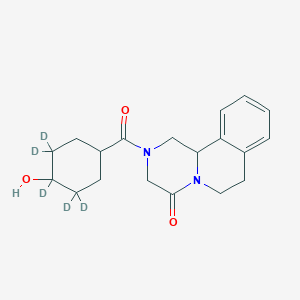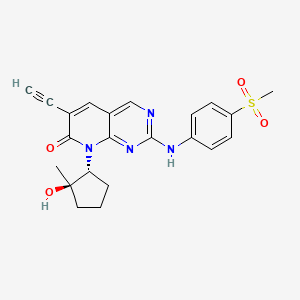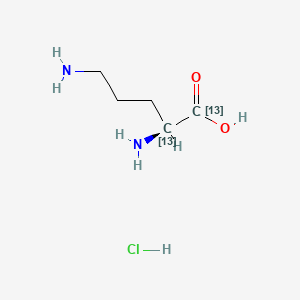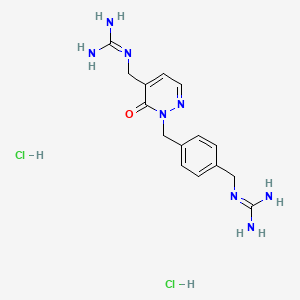
cis-Dihydro Tetrabenazine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of cis-Dihydro Tetrabenazine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the parent compound, cis-Dihydro Tetrabenazine. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
cis-Dihydro Tetrabenazine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for quantitation in drug development processes.
Biology: Employed in studies involving the metabolism and pharmacokinetics of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of cis-Dihydro Tetrabenazine-d7 involves its interaction with vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound depletes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores within the basal ganglia. This inhibition reduces the uptake of these neurotransmitters into synaptic vesicles, thereby modulating their levels and activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Tetrabenazine: The parent compound, used for the treatment of chorea in Huntington’s disease.
Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine, similar to cis-Dihydro Tetrabenazine-d7.
Valbenazine: Another derivative of tetrabenazine, used for the treatment of tardive dyskinesia.
Uniqueness: this compound is unique due to its specific deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more accurate quantitation and analysis in scientific research, making it a valuable tool in drug development and other applications .
Eigenschaften
Molekularformel |
C19H29NO3 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(2R,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i1D3,2D3,12D |
InChI-Schlüssel |
WEQLWGNDNRARGE-YQQLGRGSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


